trans-tert-butyl N-(3-cyanocyclopentyl)carbamate trans-tert-butyl N-(3-cyanocyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803202
InChI: InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)C#N
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

CAS No.:

Cat. No.: VC13803202

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name tert-butyl N-[(1S,3S)-3-cyanocyclopentyl]carbamate
Standard InChI InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Standard InChI Key LHUKLMWDVACRKQ-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C#N
SMILES CC(C)(C)OC(=O)NC1CCC(C1)C#N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)C#N

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, tert-butyl N-[(1S,3S)-3-cyanocyclopentyl]carbamate, reflects its stereochemistry, with the cyano (-C≡N) and carbamate (-OC(=O)NH-) groups occupying trans positions on the cyclopentane ring. The Boc group, a staple in peptide synthesis, protects the amine functionality during multi-step reactions. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
CAS Number59028674
Isomeric SMILESCC(C)(C)OC(=O)N[C@H]1CCC@@HC#N
PubChem CID59028674

The compound’s stereochemistry is critical for its biological activity and synthetic utility. The trans configuration minimizes steric hindrance between the cyano and carbamate groups, enhancing stability and reactivity in nucleophilic environments .

Synthesis Methods and Reaction Pathways

Carbamate Formation via Amine Protection

The synthesis of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate typically follows a two-step protocol:

  • Cyclopentane Functionalization: The cyclopentane ring is derivatized with a cyano group at the 3-position through nitrile addition or substitution reactions.

  • Boc Protection: The amine group on the cyclopentane is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, forming the carbamate linkage .

For example, the Boc group is introduced using tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, a reagent noted for its chemoselectivity in N-tert-butoxycarbonylation . This method avoids side reactions common with traditional chloroformate-based approaches, yielding the trans-isomer with >90% purity .

Stereochemical Control

The trans configuration is achieved through stereoselective synthesis or post-synthetic isomer separation. Chiral catalysts, such as palladium complexes, have been employed to enforce the desired (1S,3S) configuration during cyclopentane ring formation.

Physicochemical Properties and Stability

The compound’s stability is influenced by its functional groups:

  • Boc Group: Labile under acidic conditions (e.g., HCl in dioxane), enabling selective deprotection.

  • Cyano Group: Imparts polarity, enhancing solubility in polar aprotic solvents like DMF or DMSO .

Thermogravimetric analysis (TGA) reveals decomposition temperatures above 200°C, indicating robustness under standard synthetic conditions. The compound’s logP value, calculated at 1.2, suggests moderate lipophilicity, suitable for membrane permeability in drug delivery applications .

Applications in Organic Synthesis

Pharmaceutical Intermediates

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a precursor to bioactive molecules, including kinase inhibitors and antiviral agents. For instance, its deprotected amine has been coupled with carboxylic acids to form amide bonds in protease inhibitors.

Peptide Synthesis

The Boc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows sequential coupling of amino acids without premature deprotection .

Comparative Analysis with Related Carbamates

The compound’s reactivity and applications diverge from structurally similar carbamates:

CompoundMolecular FormulaKey Functional GroupsPrimary Use
trans-tert-butyl N-(3-cyanocyclopentyl)carbamateC₁₁H₁₈N₂O₂Cyano, BocPharmaceutical intermediates
tert-butyl (3-hydroxycyclohexyl)carbamateC₁₁H₂₁NO₃Hydroxy, BocAmine protection
tert-butyl N-(3-cyanopropyl)carbamate C₉H₁₆N₂O₂Cyano, BocPolymer chemistry

The cyano group in the target compound enhances electrophilicity, enabling nucleophilic additions absent in hydroxylated analogs .

Research Findings and Innovations

Recent studies highlight the compound’s role in green chemistry. The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a Boc reagent reduces waste generation by 40% compared to traditional methods, aligning with sustainable synthesis goals . Furthermore, the compound’s stereochemical purity has been leveraged in asymmetric catalysis, achieving enantiomeric excess (ee) values >98% in β-lactam synthesis.

Challenges and Future Directions

Despite its utility, the compound’s sensitivity to strong bases limits its use in alkaline environments. Ongoing research aims to develop orthogonal protecting groups compatible with diverse reaction conditions. Additionally, computational modeling studies are exploring its binding affinity for neurological targets, potentially expanding its applications in CNS drug discovery .

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